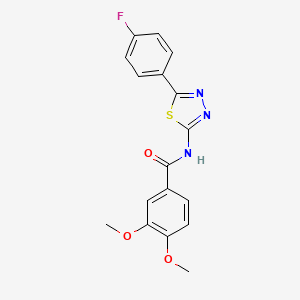

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

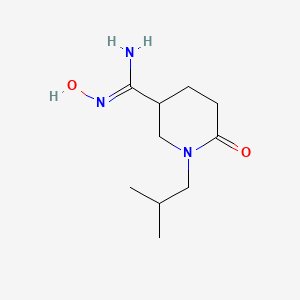

“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a fluorophenyl group, a thiadiazol group, and a dimethoxybenzamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities .

Synthesis Analysis

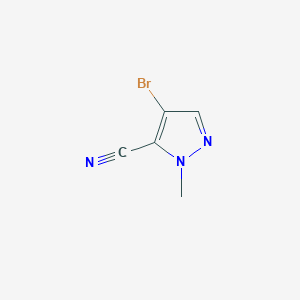

The synthesis of similar compounds often involves multi-step reactions. For instance, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve one-pot reactions and oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, 4-Fluorophenol, a compound with a similar fluorophenyl group, has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 .Applications De Recherche Scientifique

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit non-typical fluorescence effects, which have significant implications for their biological activity. These compounds, including 2-amino-5-phenyl-1,3,4-thiadiazole and its analogs, demonstrate dual fluorescence in solutions with varying hydrogen ion concentrations. This phenomenon is linked to molecular aggregation and the structure of the substituent system, influencing charge transfer processes. Such fluorescence effects make these compounds potential candidates for use as effective fluorescence probes or pharmaceuticals with antimycotic properties. The biological studies further suggest a high pharmacological potential for these compounds due to their observed fluorescence emission effects (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

Further investigation into 2-amino-1,3,4-thiadiazole based compounds, specifically 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has revealed promising anticancer activities. FABT inhibited the proliferation of tumor cells derived from various cancers, including nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. Remarkably, FABT also exhibited a trophic effect in neuronal cell culture without affecting the viability of normal cells, indicating its potential as a neuroprotective agent. Quantum-chemical calculations have been used to explore the interactions of FABT with receptors, providing insights into its mechanism of action (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole and thiazolidine has led to the identification of promising antimicrobial analogs. These compounds, particularly those with a fluorine atom at the 4th position of the benzoyl group, have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial screening emphasizes the role of the fluorine atom in enhancing the activity of these compounds, suggesting their potential use in combating microbial infections (Desai, Rajpara, & Joshi, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCBCFGJBXWUME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2954978.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2954984.png)

![(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2954986.png)

![[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2954989.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)